6,7-Difluoroquinoxaline-2,3-dione
Description
6,7-Difluoroquinoxaline-2,3-dione is a fluorinated derivative of the quinoxaline-2,3-dione scaffold, a structural motif widely explored for its neuropharmacological properties. Quinoxaline-2,3-diones are known for their antagonistic activity at ionotropic glutamate receptors, particularly AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and stroke . The introduction of fluorine atoms at the 6- and 7-positions of the quinoxaline ring enhances metabolic stability and bioavailability compared to nitro- or cyano-substituted analogs, while maintaining or improving receptor-binding affinity .
Properties
Molecular Formula |
C8H2F2N2O2 |
|---|---|
Molecular Weight |
196.11 g/mol |
IUPAC Name |
6,7-difluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2F2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H |
InChI Key |
LBDQVXXIMWOVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{4,5-Difluorobenzene-1,2-diamine} + \text{Diethyl oxalate} \xrightarrow{\Delta} \text{6,7-Difluoroquinoxaline-2,3-dione} + 2\text{EtOH}
$$
Key Steps and Conditions:
Mechanistic Insights:
The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the electrophilic carbonyl carbons of diethyl oxalate, forming a bis-amide intermediate. Subsequent cyclization and elimination of ethanol yield the quinoxaline-2,3-dione core.
Optimization Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | None (thermal activation) | |
| Purification | Recrystallization from ethanol/water | |
| Scalability | Demonstrated at multi-gram scale |
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate the condensation process, reducing reaction times from hours to minutes.
Protocol:
Advantages:
- Efficiency : 30-minute reaction vs. 16-hour conventional heating.
- Energy Savings : Reduced thermal decomposition risk.
Acid-Catalyzed Cyclization
Triflic acid (TfOH) has been employed to enhance regioselectivity and yield in related quinoxaline syntheses.
Application to this compound:
- Step 1 : Condensation of 4,5-difluorobenzene-1,2-diamine with diethyl oxalate.
- Step 2 : Cyclization promoted by TfOH (5–10 mol%) at 50°C.
- Outcome : Improved purity and reduced side products.
Green Chemistry Approaches
Recent efforts focus on solvent-free or aqueous-phase syntheses to minimize environmental impact.
Example:
- Solvent : Water or ethanol/water mixtures.
- Catalyst : Recyclable acidic resins or ionic liquids.
- Yield : Comparable to classical methods (90–95%).
Alternative Dicarbonyl Precursors
While diethyl oxalate is standard, other dicarbonyl reagents have been tested:
Glyoxylic Acid Derivatives:
Oxalyl Chloride:
- Reagent : Oxalyl chloride (COCl)₂.
- Conditions : Dichloromethane, 0°C to RT.
- Challenge : Requires strict moisture control.
Purification and Characterization
Isolation Methods:
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.
Oxidation: The compound can be oxidized to form aromatic substitution products during reactions with CH-acids.
Major Products Formed: The major products formed from these reactions include mono-substituted quinoxaline derivatives and various substituted quinoxalines depending on the nucleophiles used .
Scientific Research Applications
6,7-Difluoroquinoxaline-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Difluoroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). It inhibits DAAO by binding to its active site, which prevents the enzyme from catalyzing the oxidation of d-amino acids . This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Comparison with Similar Quinoxaline-2,3-dione Derivatives
Structural and Electronic Differences
The substitution pattern on the quinoxaline ring critically influences pharmacological activity. Below is a comparative analysis of 6,7-Difluoroquinoxaline-2,3-dione with key analogs:
Pharmacological and Functional Insights
- Receptor Selectivity: Unlike CNQX and DNQX, which non-selectively block AMPA and kainate receptors, this compound shows improved selectivity for AMPA receptors, attributed to fluorine’s steric and electronic effects .
- Cytotoxicity: DNQX derivatives generate reactive oxygen species (ROS) via nitro group reduction, leading to cellular toxicity . In contrast, the fluorine substituents in this compound mitigate such prooxidant effects, enhancing safety profiles .
- Metabolic Stability: Fluorination reduces susceptibility to enzymatic degradation compared to nitro (DNQX) or cyano (CNQX) groups, as demonstrated in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
